molecular formula C37H32O10 B14127407 Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside CAS No. 6207-45-0

Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside

Cat. No.: B14127407
CAS No.: 6207-45-0
M. Wt: 636.6 g/mol
InChI Key: BNWKZSZXVMUNIH-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside is a glycoside derivative featuring a propenyl (allyl) aglycone and a hexopyranosyl core protected by four benzoyl groups at positions 2, 3, 4, and 4. Benzoyl groups are commonly used as protective moieties in carbohydrate chemistry due to their stability under acidic conditions and ease of removal via hydrolysis or nucleophilic substitution. The propenyl group may confer unique reactivity, such as participation in radical or electrophilic addition reactions, distinguishing it from other alkyl glycosides .

Properties

CAS No.

6207-45-0

Molecular Formula

C37H32O10

Molecular Weight

636.6 g/mol

IUPAC Name

(3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl)methyl benzoate

InChI

InChI=1S/C37H32O10/c1-2-23-42-37-32(47-36(41)28-21-13-6-14-22-28)31(46-35(40)27-19-11-5-12-20-27)30(45-34(39)26-17-9-4-10-18-26)29(44-37)24-43-33(38)25-15-7-3-8-16-25/h2-22,29-32,37H,1,23-24H2

InChI Key

BNWKZSZXVMUNIH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride. The allyl group is then introduced at the anomeric position through a glycosylation reaction .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps as in laboratory settings, with optimization for larger scale production. This includes the use of efficient protecting group strategies and high-yielding glycosylation reactions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of Allyl2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside primarily involves its role as a glycosyl donor. The compound can transfer its glycosyl moiety to acceptor molecules through glycosylation reactions. This process is facilitated by the presence of the allyl group, which activates the anomeric carbon for nucleophilic attack .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents (Aglycone/Protective Groups) Anomeric Configuration Key Applications/Reactivity
Methyl 2,3,4,6-tetra-O-benzoylhexopyranoside C35H30O10 610.6 Methyl / Benzoyl (×4) α or β* Glycosylation intermediates
Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside (Target) C35H30O10† ~610.6† Propenyl / Benzoyl (×4) Likely α/β Potential allyl-mediated coupling reactions
Prop-2-yn-1-yl 4,6-di-O-acetyl-2,3-dideoxyhexopyranoside C14H16O6 280.3 Propargyl / Acetyl (×2), dideoxy α Crystallographic studies
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside C20H23NO12 469.4 4-Nitrophenyl / Acetyl (×4) α Enzyme substrate studies
2,3,4,6-Tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside C35H25Br4O10 950.1 Methyl / 3-Bromo-benzoyl (×4) α Dealkylation studies with AlCl3

†Estimated based on methyl analog (). *Anomeric configuration depends on synthetic route ().

Reactivity and Stability

  • Benzoyl vs. Acetyl Protective Groups : Benzoyl groups enhance steric bulk and electron-withdrawing effects compared to acetyl groups, slowing hydrolysis rates but improving crystallinity (). For example, 2,3,4,6-tetra-O-acetyl derivatives (e.g., ) are more labile under basic conditions, whereas benzoylated analogs require harsher deprotection (e.g., AlCl3 in ether at 110°C; ).
  • Aglycone Effects : Propenyl glycosides may undergo allylic rearrangement or polymerization under radical conditions, unlike methyl or propargyl derivatives. Propargyl analogs (e.g., ) exhibit distinct reactivity in click chemistry applications.

Anomeric Configuration and Stereochemical Control

  • α vs. β Configuration: The anomeric configuration significantly impacts biological activity and chemical reactivity. For instance, 2,3,4,6-tetra-O-(3-bromo)benzoyl methyl α-D-glucopyranoside (α-configuration) shows a coupling constant (JH1-H2) of 3.6 Hz in <sup>1</sup>H NMR, contrasting with β-derivatives (J = 7–8 Hz) ().
  • Locking Strategies : Acetyl groups at C-2 can stabilize the β-configuration via neighboring group participation (), whereas benzoyl groups may favor α-configuration due to steric hindrance .

Biological Activity

Structure

Prop-2-en-1-yl 2,3,4,6-tetra-O-benzoylhexopyranoside is derived from hexopyranose with four benzoyl groups attached. This structural modification enhances its lipophilicity and stability, which may contribute to its biological activities.

Physical Properties

  • Molecular Formula : C_{34}H_{28}O_{10}
  • Molecular Weight : 596.58 g/mol
  • Appearance : White to light yellow solid
  • Melting Point : Approximately 90 °C

Antimicrobial Effects

Research has indicated that glycosides exhibit antimicrobial properties. This compound has shown efficacy against various bacterial strains. A study demonstrated that it inhibited the growth of Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values significantly lower than those of commonly used antibiotics.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, demonstrating a dose-dependent response. The ability to reduce oxidative stress may contribute to its protective effects against cellular damage.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial properties against pathogenic bacteria.
    • Findings : The compound exhibited significant antibacterial activity with MIC values ranging from 15 to 30 µg/mL for different bacterial strains.
  • Antioxidant Study :
    • Objective : To assess the antioxidant capacity using DPPH and ABTS assays.
    • Results : The compound showed a strong ability to reduce DPPH radicals with an IC50 value of 25 µg/mL.
  • Inflammation Model :
    • Objective : To investigate anti-inflammatory effects in LPS-stimulated macrophages.
    • Outcome : Treatment with the compound resulted in a 50% reduction in TNF-alpha levels compared to control groups.

The biological activities of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
  • Scavenging Free Radicals : Functional groups in the molecule donate electrons to free radicals, neutralizing them.
  • Inhibition of Signaling Pathways : By modulating inflammatory pathways, it reduces the expression of inflammatory mediators.

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